

CAS registry number and synonyms for 3-Chlorobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorobenzotrifluoride

Cat. No.: B146439

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An In-depth Technical Guide to 3-Chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chlorobenzotrifluoride** (CAS Registry Number: 98-15-7), a pivotal chemical intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.^{[1][2][3]} This document details its chemical and physical properties, outlines key synthetic methodologies, and illustrates its central role in organic synthesis.

Chemical Identity and Properties

3-Chlorobenzotrifluoride is an organic compound characterized by a benzene ring substituted with a chlorine atom and a trifluoromethyl group at the meta position.^[2] The presence of the trifluoromethyl group (-CF₃) imparts unique properties such as enhanced metabolic stability, lipophilicity, and bioavailability to the molecules synthesized from it, making it a valuable building block in medicinal chemistry and agrochemical development.^{[4][5]}

Synonyms: A variety of synonyms are used to identify this compound in literature and commerce.^[6] The most common include:

- 1-Chloro-3-(trifluoromethyl)benzene^[6]

- m-Chlorobenzotrifluoride[6]
- 3-Chloro- α,α,α -trifluorotoluene[6]
- m-(Trifluoromethyl)chlorobenzene[6]
- Benzene, 1-chloro-3-(trifluoromethyl)-[6]

Quantitative Data Summary:

The physical and chemical properties of **3-Chlorobenzotrifluoride** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Registry Number	98-15-7	[1]
Molecular Formula	$C_7H_4ClF_3$	[6]
Molecular Weight	180.55 g/mol	[6]
Appearance	Clear, colorless liquid with a mothball-like odor	[1][6]
Boiling Point	137-138 °C	[1]
Melting Point	-56 °C	[1]
Density	1.331 g/mL at 25 °C	[1]
Flash Point	36 °C (97 °F)	[1]
Refractive Index (n _{20/D})	1.446	[1]
Water Solubility	<0.1 g/100 mL at 22 °C	[1]

Safety and Handling Summary:

Hazard Class	Description	Precautionary Measures	Reference(s)
Flammability	Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back. [1]	Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. Store in a well-ventilated flammables area.	[1]
Health Hazards	Toxic by inhalation. Causes skin and eye irritation. May cause respiratory irritation. [1] [7]	Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation.	[1] [7]
Reactivity	Incompatible with strong oxidizing agents and strong bases. [7] On contact with water, it can evolve highly toxic and corrosive hydrogen fluoride gas. [1]	Store in a tightly closed container away from incompatible materials.	[1] [7]
Environmental	Harmful to aquatic life with long-lasting effects.	Prevent entry into waterways, sewers, basements, or confined areas.	[1]

Experimental Protocols: Synthesis of 3-Chlorobenzotrifluoride

Several synthetic routes to **3-Chlorobenzotrifluoride** have been developed. The choice of method often depends on the availability of starting materials, desired purity, and scale of production. Below are detailed methodologies for key synthesis pathways.

2.1. Synthesis via Sandmeyer Reaction from 3-Aminobenzotrifluoride

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[4][8][9] This radical-nucleophilic aromatic substitution is catalyzed by copper(I) salts.[4]

Experimental Protocol:

- **Diazotization:**
 - In a reaction vessel equipped with a stirrer and cooling bath, dissolve 3-aminobenzotrifluoride in an aqueous solution of hydrochloric acid.
 - Cool the mixture to 0-5 °C.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt solution. Stir vigorously throughout the addition.
- **Sandmeyer Reaction (Chlorination):**
 - In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
 - Cool the CuCl solution to 0-5 °C.
 - Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.
 - Control the rate of addition to maintain the reaction temperature between 5-10 °C.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

- Work-up and Purification:
 - Transfer the reaction mixture to a separatory funnel. The product will form an organic layer.
 - Separate the organic layer and wash it sequentially with dilute sodium hydroxide solution and then with water until neutral.
 - Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
 - Filter to remove the drying agent.
 - Purify the crude **3-Chlorobenzotrifluoride** by fractional distillation under atmospheric pressure, collecting the fraction boiling at 137-138 °C.

2.2. Synthesis via Hydrodechlorination of 3,4-Dichlorobenzotrifluoride

A newer, high-selectivity process involves the catalytic hydrodechlorination of 3,4-dichlorobenzotrifluoride. This method takes advantage of the differential reactivity of the chlorine atoms on the benzene ring due to the influence of the trifluoromethyl group.[10][11]

Experimental Protocol:

- Reaction Setup:
 - Charge a high-pressure reactor with 3,4-dichlorobenzotrifluoride, a suitable solvent (e.g., cyclohexane, ethanol), and an acid-binding agent (e.g., triethylamine, potassium hydroxide).[10]
 - Add a hydrogenation catalyst such as Raney nickel, palladium on carbon (Pd/C), or ruthenium on carbon (Ru/C).[10]
- Hydrogenation:
 - Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
 - Pressurize the reactor with hydrogen to 0.5-2.0 MPa.[10]

- Heat the mixture to a temperature of 60-100 °C while stirring.[10]
- Monitor the reaction progress by sampling and analyzing the mixture using gas chromatography (GC) until the desired conversion is achieved.[10] The reaction is typically complete within a few hours.

- Work-up and Purification:
 - Cool the reactor to room temperature and carefully vent the excess hydrogen.
 - Filter the reaction mixture to remove the catalyst.
 - Remove the solvent from the filtrate by distillation.
 - The resulting crude product is then purified by rectification (fractional distillation) to obtain **3-Chlorobenzotrifluoride** with a purity of ≥99%. [10]

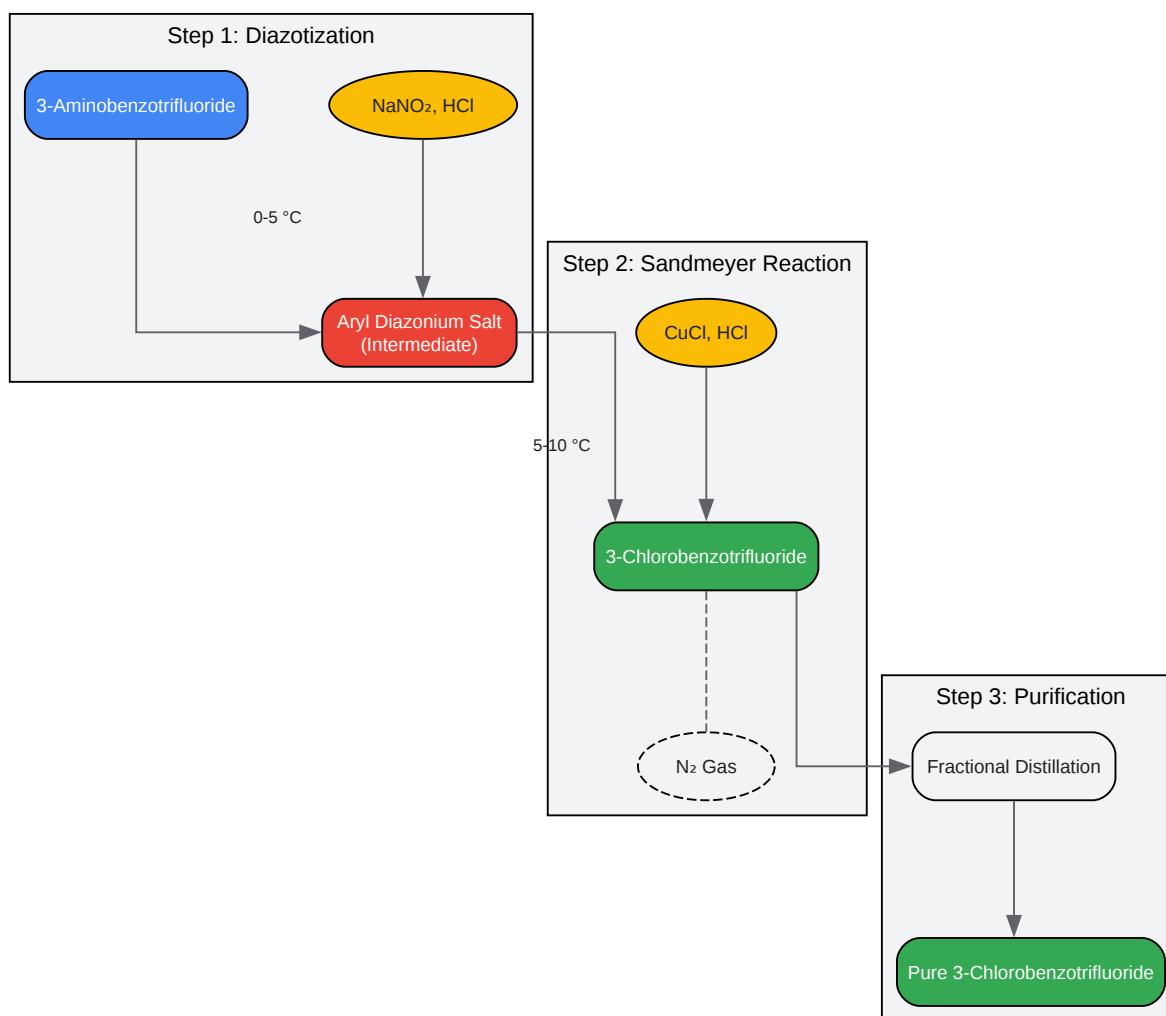
Role in Organic Synthesis and Drug Development

3-Chlorobenzotrifluoride is not typically an active pharmaceutical ingredient itself but serves as a crucial building block.[3][5] Its trifluoromethyl group enhances the pharmacokinetic profile of drug candidates, while the chlorine atom provides a reactive site for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions. It is a key intermediate in the production of various pharmaceuticals (including antipsychotics, anti-inflammatories, and anti-cancer drugs), agrochemicals (herbicides, insecticides, fungicides), and high-performance dyes.[2][3][12]

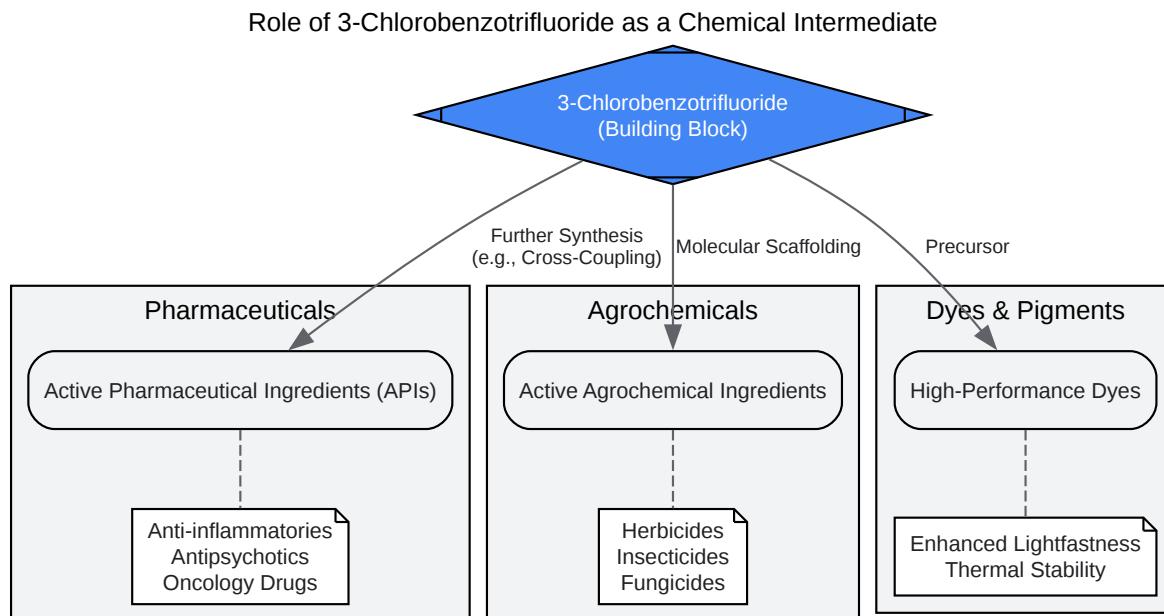
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and relationships involving **3-Chlorobenzotrifluoride**.

Synthesis of 3-Chlorobenzotrifluoride via Sandmeyer Reaction

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Caption: Experimental workflow for the synthesis of **3-Chlorobenzotrifluoride**.

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Caption: Logical relationship of **3-Chlorobenzotrifluoride** as a key intermediate.

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- To cite this document: BenchChem. [CAS registry number and synonyms for 3-Chlorobenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146439#cas-registry-number-and-synonyms-for-3-chlorobenzotrifluoride]

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